molecular formula C17H10F3N3 B12847425 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B12847425
M. Wt: 313.28 g/mol
InChI Key: SDTMKDDPTGGXKD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with a phenyl group and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline typically involves multi-step organic reactions

    Formation of Pyrazoloquinoline Core: The initial step often involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with hydrazine derivatives under acidic or basic conditions to form the pyrazoloquinoline scaffold.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazoloquinoline derivative in the presence of a palladium catalyst.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazoloquinoline core, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and organometallic reagents under palladium-catalyzed conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced pyrazoloquinolines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electroluminescent properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline varies depending on its application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways.

    Optoelectronic Properties: In materials science, the compound’s electroluminescent properties are attributed to the photoinduced charge transfer between the phenyl substituent and the pyrazoloquinoline core, leading to fluorescence emission.

Comparison with Similar Compounds

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline can be compared with other similar compounds such as:

    1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]quinoline: Isomeric form with different substitution pattern, leading to variations in reactivity and applications.

    1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]quinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it particularly valuable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H10F3N3

Molecular Weight

313.28 g/mol

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C17H10F3N3/c18-17(19,20)15-13-10-11-6-4-5-9-14(11)21-16(13)23(22-15)12-7-2-1-3-8-12/h1-10H

InChI Key

SDTMKDDPTGGXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C=C3C(=N2)C(F)(F)F

Origin of Product

United States

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